molecular formula C25H22F4N4O B11455962 7-(2-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one

7-(2-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11455962
M. Wt: 470.5 g/mol
InChI Key: ZCIQMJJYERTIBP-UHFFFAOYSA-N
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Description

7-(2-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinazolinone core, substituted with fluorophenyl and trifluoromethylphenyl groups, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. The process often starts with the preparation of the quinazolinone core, followed by the introduction of the fluorophenyl and trifluoromethylphenyl groups through nucleophilic substitution reactions. Common reagents used in these steps include fluorobenzene derivatives, trifluoromethylphenylpiperazine, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(2-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazolinone analogs.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound, modifying its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the compound.

Scientific Research Applications

7-(2-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and receptor binding.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 7-(2-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorophenyl and trifluoromethylphenyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. These interactions can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-chlorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one
  • 7-(2-bromophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one
  • 7-(2-methylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one

Uniqueness

The uniqueness of 7-(2-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorophenyl and trifluoromethylphenyl groups enhances its stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H22F4N4O

Molecular Weight

470.5 g/mol

IUPAC Name

7-(2-fluorophenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C25H22F4N4O/c26-21-7-2-1-6-19(21)16-12-22-20(23(34)13-16)15-30-24(31-22)33-10-8-32(9-11-33)18-5-3-4-17(14-18)25(27,28)29/h1-7,14-16H,8-13H2

InChI Key

ZCIQMJJYERTIBP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CC=C5F

Origin of Product

United States

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